molecular formula C20H38N4O2 B12772581 1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine CAS No. 110187-52-5

1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine

Katalognummer: B12772581
CAS-Nummer: 110187-52-5
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: PLVIQWXBJWUHFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine is a complex organic compound that features a piperazine ring substituted with piperidinopropionyl and hydroxy-piperidinopropyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine core, followed by the introduction of the piperidinopropionyl and hydroxy-piperidinopropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are essential to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of carbonyl groups can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Piperidinopropionyl)piperazine: Lacks the hydroxy-piperidinopropyl group, resulting in different chemical and biological properties.

    4-(2-Hydroxy-3-piperidinopropyl)piperazine: Lacks the piperidinopropionyl group, leading to variations in its reactivity and applications.

    1-(3-Piperidinopropionyl)-4-(2-methoxy-3-piperidinopropyl)piperazine: The methoxy group introduces different electronic and steric effects compared to the hydroxy group.

Uniqueness

1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine is unique due to the presence of both piperidinopropionyl and hydroxy-piperidinopropyl groups, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern allows for a wide range of applications and makes it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

110187-52-5

Molekularformel

C20H38N4O2

Molekulargewicht

366.5 g/mol

IUPAC-Name

1-[4-(2-hydroxy-3-piperidin-1-ylpropyl)piperazin-1-yl]-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C20H38N4O2/c25-19(17-22-10-5-2-6-11-22)18-23-13-15-24(16-14-23)20(26)7-12-21-8-3-1-4-9-21/h19,25H,1-18H2

InChI-Schlüssel

PLVIQWXBJWUHFM-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCC(=O)N2CCN(CC2)CC(CN3CCCCC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.